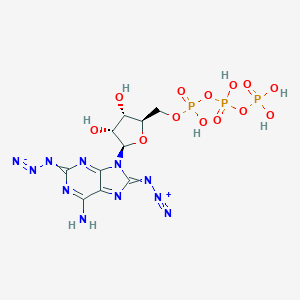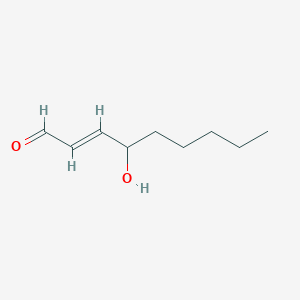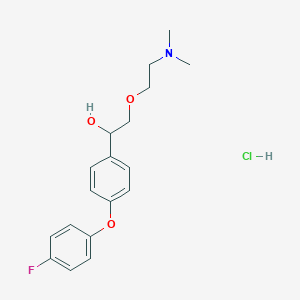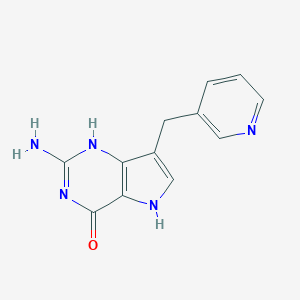
Peldesine
Descripción general
Descripción
Peldesine, also known as BCX-34, is a potent inhibitor of human CCRF-CEM T-cell proliferation . It has undergone phase I trials for the treatment of Human Immunodeficiency Virus (HIV) infections . Peldesine was developed as a purine nucleoside phosphorylase (PNP) inhibitor and is known to be useful for treating a variety of T-cell related autoimmune diseases including psoriasis, rheumatoid arthritis, and Crohn’s disease, as well as T-cell cancers .
Synthesis Analysis
The preformulation parameters of Peldesine were determined in a study, which subsequently prepared a sterile liquid formulation for intravenous infusion . Ionization and solubility parameters were assessed prior to formulation development .Molecular Structure Analysis
Peldesine has a chemical formula of C12H11N5O . Its molecular weight is 241.2486 .Physical And Chemical Properties Analysis
Peldesine has a chemical formula of C12H11N5O and a molecular weight of 241.2486 . More detailed physical and chemical properties are not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Clinical Trials
Peldesine, known as a purine nucleoside phosphorylase inhibitor, has been a subject of significant research, particularly for its applications in treating T-cell cancers and HIV-infected patients. An innovative aspect of this research includes the development of a mass spectrometric assay using a deuterated-BCX-34 (peldesine) analog as an internal standard, highlighting its potential in clinical trials (Hutchison & Morris, 1999).
Antineoplastic and Immunosuppressive Properties
Research has identified peldesine's antineoplastic and immunosuppressive properties, particularly its role in inhibiting T-cell proliferation. This has led to its potential application in treating autoimmune diseases like psoriasis, rheumatoid arthritis, and Crohn's disease, as well as various T-cell cancers (Definitions, 2020).
Topical Therapy for Cutaneous T-Cell Lymphoma
A significant study explored peldesine's efficacy in treating cutaneous T-cell lymphoma (CTCL) using a 1% dermal cream formulation. This placebo-controlled trial provided valuable insights into the topical application of peldesine for CTCL treatment, although the results did not significantly favor peldesine over placebo (Duvic et al., 2001).
Preformulation for Parenteral Liquid Formulation
Peldesine's preformulation parameters were investigated for the development of a sterile liquid formulation for intravenous infusion. This study examined ionization, solubility, and stability aspects of peldesine, contributing to its potential as an injectable drug form (Viegas & Van Winkle, 1999).
Pharmacokinetics and Pharmacodynamics
Research on the pharmacokinetics and pharmacodynamics of peldesine after oral administration in healthy volunteers revealed important data on its bioavailability, metabolism, and effects on endogenous biomarkers. This study is crucial for understanding how peldesine behaves in the human body and its therapeutic potential (Viegas, Omura, Stoltz, & Kisicki, 2000).
Cream and Ointment Formulations for Dermal Delivery
Investigations into cream and ointment formulations for peldesine have been conducted to optimize its delivery through the skin. These studies explored the efficiency of various formulations in penetrating human cadaver skin, important for topical treatments (Viegas, Van Winkle, Lehman, Franz, & Franz, 2001).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-amino-7-(pyridin-3-ylmethyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c13-12-16-9-8(4-7-2-1-3-14-5-7)6-15-10(9)11(18)17-12/h1-3,5-6,15H,4H2,(H3,13,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHVAKFYAHLCJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC2=CNC3=C2N=C(NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10158107 | |
| Record name | Peldesine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10158107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Peldesine | |
CAS RN |
133432-71-0 | |
| Record name | Peldesine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133432-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Peldesine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133432710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peldesine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02568 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Peldesine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10158107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PELDESINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B646RJ70F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



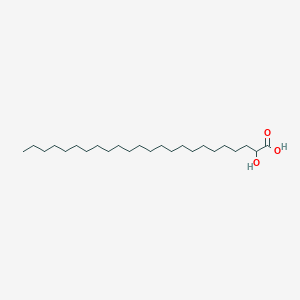

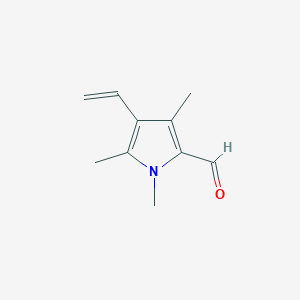

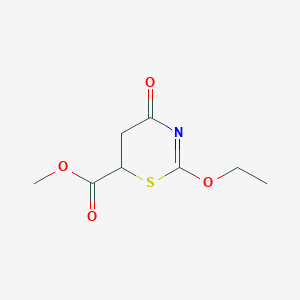
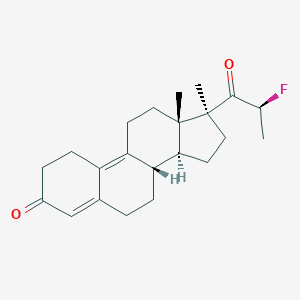

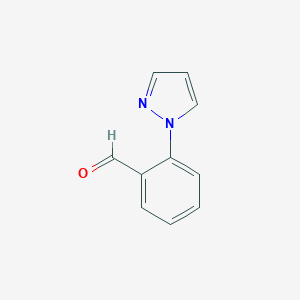
![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B163474.png)
